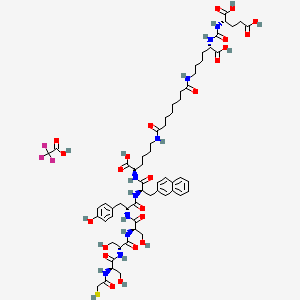

Psma I&S tfa

Beschreibung

Eigenschaften

Molekularformel |

C61H83F3N10O23S |

|---|---|

Molekulargewicht |

1413.4 g/mol |

IUPAC-Name |

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C59H82N10O21S.C2HF3O2/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78;3-2(4,5)1(6)7/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90);(H,6,7)/t39-,40+,41+,42-,43-,44-,45-,46-;/m1./s1 |

InChI-Schlüssel |

FOEGHHIZXFEBBF-CWOBTLKXSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel PSMA Ligands: A Technical Guide

Introduction

Prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells, making it a critical target for the diagnosis and treatment of prostate cancer.[1][2] The expression level of PSMA is also correlated with the invasiveness of the tumor.[2] This has spurred extensive research over the past two decades, leading to the development of various PSMA-targeted therapies.[2] Among these, PSMA-targeted radionuclide therapy has shown great promise in diagnosing and treating prostate cancer, especially in cases of advanced and castration-resistant forms of the disease.[2]

This technical guide provides an in-depth overview of the discovery and synthesis of novel PSMA ligands, with a focus on their structure-activity relationships, experimental evaluation, and the signaling pathways they modulate.

Core Structure and Classes of PSMA Ligands

The design of most small-molecule PSMA inhibitors is modular, typically consisting of three key components: a high-affinity binding motif, a linker region, and a chelator for radionuclide labeling in theranostic applications. The most prevalent and potent binding motif is based on a glutamate-urea-lysine (Glu-urea-Lys) or glutamate-urea-glutamate (Glu-urea-Glu) scaffold, which binds with high affinity to the enzymatic active site of PSMA.

Urea-Based PSMA Inhibitors

Urea-based PSMA inhibitors are the most extensively studied class of ligands. The benchmark ligand in this class is PSMA-617 , which has a modular structure comprising the Glu-urea-Lys binding motif, a linker region, and a chelator for radionuclides like Lutetium-177 (¹⁷⁷Lu). The development of [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®) marked a significant milestone, receiving FDA approval for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

The structure-activity relationship (SAR) of urea-based ligands has been explored by modifying the linker region to enhance pharmacological properties such as tumor uptake and clearance from non-target organs. For instance, replacing the 2-naphthyl-l-Ala moiety in PSMA-617 with a less lipophilic 3-styryl-l-Ala has been investigated to create analogs with maintained high PSMA inhibition potency.

Phosphoramidate-Based PSMA Inhibitors

Phosphoramidate-based PSMA inhibitors represent another important class of ligands. These compounds have shown high affinity and specificity for PSMA. Structure-activity relationship studies have demonstrated that modifications to the linker, such as the inclusion of aminohexanoic acid (AH), can improve PSMA binding and in vivo imaging properties.

Synthesis of Novel PSMA Ligands

The synthesis of urea-based PSMA inhibitors typically involves two main steps: the formation of an isocyanate intermediate and the subsequent formation of the urea bond.

Solid-Phase Synthesis of Urea-Containing Peptides

A versatile and efficient method for synthesizing Glu-ureido-based PSMA inhibitors is through a solid-phase protocol. This approach allows for the direct generation of the isocyanate intermediate on the resin, which is well-suited for peptide chain elongation with high purity. The urea-containing peptides can then be easily cleaved from the resin under acidic conditions.

A general solid-phase synthesis workflow for a Glu-urea-Lys (EUK) motif is as follows:

-

Attachment of Fmoc-Glu(OtBu)-OH to a solid support resin.

-

Removal of the Fmoc protecting group.

-

Formation of the isocyanate intermediate on the resin using triphosgene.

-

Reaction of the isocyanate with the amine group of a lysine derivative to form the urea linkage.

-

Cleavage of the peptide from the resin and deprotection of side chains.

PSMA Signaling Pathways

PSMA plays a functional role in prostate cancer progression by modulating key signaling pathways. Increased PSMA expression is associated with a shift from the MAPK to the PI3K-AKT cell survival signaling pathway.

Biochemically, PSMA interacts with the scaffolding protein RACK1, which disrupts signaling from the β1 integrin and IGF-1R complex to the MAPK pathway, thereby enabling the activation of the AKT pathway. Furthermore, the enzymatic activity of PSMA, which involves the cleavage of glutamate, can activate the PI3K pathway. This establishes a negative regulatory loop between the PI3K and androgen receptor (AR) pathways.

Caption: PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathway.

Experimental Evaluation of Novel PSMA Ligands

The discovery and development of novel PSMA ligands involve a series of in vitro and in vivo evaluations to determine their affinity, specificity, and pharmacokinetic properties.

Caption: General workflow for the discovery and evaluation of novel PSMA ligands.

In Vitro Assays

1. Inhibitor Potency Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel ligands against recombinant human PSMA.

-

Methodology: An HPLC-based assay is commonly used with a fluorescent substrate such as fluorescein-γ-Glu-Glu. The enzymatic activity of PSMA is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

2. Competitive Binding Assay

-

Objective: To assess the binding affinity of the novel ligands to PSMA-expressing cells.

-

Methodology: PSMA-positive cell lines, such as LNCaP or C4-2, are used. The assay is performed by competing the novel ligand against a radiolabeled benchmark ligand, for example, [¹⁷⁷Lu]Lu-PSMA-617. The concentration of the novel ligand that displaces 50% of the radiolabeled ligand is determined as the IC50 value.

3. Internalization Assay

-

Objective: To measure the rate and extent of ligand internalization into PSMA-positive cells.

-

Methodology: PSMA-positive cells (e.g., LNCaP) are incubated with the radiolabeled novel ligand for various time points at 37°C. To differentiate between membrane-bound and internalized activity, a wash step with a solution containing a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) is performed to strip the membrane-bound radioligand. The internalized radioactivity is then measured using a gamma counter.

In Vivo Evaluation

1. Biodistribution Studies

-

Objective: To determine the uptake and clearance of the radiolabeled ligand in various organs and tumors over time.

-

Methodology: Tumor-bearing animal models (e.g., mice with LNCaP xenografts) are injected with the radiolabeled ligand. At different time points post-injection, the animals are euthanized, and various organs and the tumor are harvested, weighed, and the radioactivity is measured. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

2. PET/SPECT Imaging

-

Objective: To visualize the distribution of the radiolabeled ligand in vivo and assess tumor targeting.

-

Methodology: Tumor-bearing animals are injected with the radiolabeled ligand, and images are acquired at various time points using a small-animal PET or SPECT scanner. This allows for a non-invasive assessment of tumor uptake and clearance from non-target tissues.

Quantitative Data Summary

The following tables summarize key quantitative data for PSMA-617 and some of its analogs.

Table 1: In Vitro Inhibitor Potency and Cell Binding Affinity

| Compound | Inhibitor Potency (IC50, nM) vs. rhPSMA | Cell Binding Affinity (IC50, nM) vs. [¹⁷⁷Lu]Lu-PSMA-617 in LNCaP cells | Reference |

| PSMA-617 | 0.05 | ~5 | |

| P17 | 0.30 | ~15 | |

| P18 | 0.45 | ~10 |

Table 2: In Vivo Tumor Uptake in Xenograft Models (%ID/g)

| Compound | 1h post-injection | 2h post-injection | Reference |

| [¹⁸F]4 | 1.54 ± 0.40 | 1.57 ± 0.50 | |

| [¹⁸F]5 | 3.16 ± 0.39 | 1.65 ± 0.32 | |

| [¹⁸F]6 | 2.92 ± 0.30 | 1.86 ± 0.14 |

Conclusion

The discovery and synthesis of novel PSMA ligands have revolutionized the landscape of prostate cancer diagnosis and therapy. The modular nature of these ligands, particularly the urea-based and phosphoramidate-based inhibitors, allows for systematic structural modifications to optimize their pharmacological profiles. A rigorous experimental workflow, encompassing in vitro and in vivo evaluations, is crucial for identifying promising candidates for clinical translation. Understanding the intricate interplay between PSMA and key cancer-related signaling pathways further opens avenues for developing combination therapies to enhance treatment efficacy. The continued development of next-generation PSMA-targeting agents holds immense potential for improving outcomes for patients with prostate cancer.

References

Structural Analysis of the Prostate-Specific Membrane Antigen (PSMA) Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a type II transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic stages. Its expression level correlates with tumor aggressiveness, making it a critical biomarker and a prime target for the development of diagnostic and therapeutic agents. This technical guide provides an in-depth analysis of the PSMA binding pocket, detailing its structural features, key residues for ligand interaction, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for studying PSMA structure and function.

The PSMA Binding Pocket: A Structural Overview

The extracellular domain of PSMA contains the active site, which is a deep, funnel-shaped cavity. This binding pocket can be broadly divided into two main regions: the S1' glutamate-sensing pocket and a larger, more variable S1 accessory pocket.[1]

Key Features:

-

Dinuclear Zinc Active Site: The catalytic activity of PSMA is dependent on a binuclear zinc(II) active site.[2] The two zinc ions are crucial for the hydrolysis of its natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG).

-

S1' Pocket: This sub-pocket is highly specific for glutamate or glutamate-like moieties. Key residues that form hydrogen bonds and electrostatic interactions with the glutamate portion of substrates and inhibitors include Lys699 and Tyr700.[3]

-

S1 Pocket and the Arginine Patch: The S1 pocket is a larger, more hydrophobic region adjacent to the S1' pocket. A notable feature within this area is the "arginine patch," composed of Arg463, Arg534, and Arg536.[4] This positively charged region plays a critical role in the binding of many urea-based PSMA inhibitors through ionic interactions.[4] The flexibility of these arginine side chains allows for the formation of an accessory hydrophobic pocket that can be exploited in drug design.

Quantitative Analysis of PSMA Ligand Binding

The affinity of various ligands for the PSMA binding pocket is a critical parameter in the development of targeted diagnostics and therapeutics. These affinities are typically determined using competitive binding assays and are expressed as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). Lower values indicate higher binding affinity.

| Ligand/Inhibitor | Cell Line/Assay Condition | Binding Affinity (IC50, Ki, or Kd in nM) | Reference |

| PSMA-617 | LNCaP cells | IC50: ~5 nM | |

| PSMA-617 | Recombinant human PSMA | IC50: 0.05 nM | |

| P17 | Recombinant human PSMA | IC50: 0.30 nM | |

| P18 | Recombinant human PSMA | IC50: 0.45 nM | |

| RPS-071 | PSMA-expressing cells | IC50: 10.8 ± 1.5 nM | |

| RPS-072 | PSMA-expressing cells | IC50: 6.7 ± 3.7 nM | |

| RPS-077 | PSMA-expressing cells | IC50: 1.7 ± 0.3 nM | |

| DBCO-PEG4-CTT-54 | Enzyme activity assay | IC50: 1.0 nM | |

| DBCO-PEG4-CTT-54.2 | Enzyme activity assay | IC50: 6.6 nM | |

| natLu-3 (carbamate I) | LNCaP cells | IC50: 7.1 ± 0.7 nM | |

| natLu-11 (tetrazole) | LNCaP cells | IC50: 16.4 ± 3.8 nM | |

| PSMA-D4 | LNCaP cell membranes | IC50: 28.7 ± 5.2 nM | |

| PSMA-I&T | LNCaP cell membranes | IC50: 61.1 ± 7.8 nM | |

| PSMA-11 | LNCaP cell membranes | IC50: 84.5 ± 26.5 nM | |

| [177Lu]Lu-PSMA-D4 | LNCaP cell membranes | Kd: 2.4 ± 0.3 nM |

Experimental Protocols for Structural and Functional Analysis

Determination of Binding Affinity: Competitive Radioligand Binding Assay

This assay is a cornerstone for quantifying the affinity of a test compound for PSMA.

Principle: An unlabeled test compound competes with a fixed concentration of a radiolabeled ligand for binding to PSMA expressed on the surface of cells or in membrane preparations. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.

Detailed Methodology:

-

Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) to near confluence in appropriate media.

-

Reagent Preparation:

-

Prepare a stock solution of the unlabeled test compound and perform serial dilutions to create a range of concentrations.

-

Prepare a solution of a suitable radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed concentration, typically near its Kd value.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA) to saturate the receptors.

-

Competition Wells: Add cell membranes, radioligand, and the serial dilutions of the unlabeled test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or 4°C) for a sufficient time to reach binding equilibrium (typically 60 minutes).

-

Termination and Washing: Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

High-Resolution Structural Determination: X-ray Crystallography

X-ray crystallography provides atomic-level detail of the PSMA binding pocket and its interaction with ligands.

Principle: A purified protein is crystallized, and the crystal is exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which a three-dimensional atomic model of the protein is built.

General Protocol:

-

Protein Expression and Purification: Express the extracellular domain of PSMA in a suitable system (e.g., insect or mammalian cells) and purify it to homogeneity using chromatographic techniques.

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Mix a small volume of the purified protein with an equal volume of the crystallization solution.

-

Allow the drop to equilibrate against a larger reservoir of the crystallization solution. Water vapor will slowly diffuse out of the drop, increasing the protein and precipitant concentration, which can lead to crystal formation.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal and cryo-cool it in liquid nitrogen to prevent radiation damage.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and symmetry.

-

Solve the phase problem using methods like molecular replacement if a homologous structure is available.

-

Build an atomic model into the resulting electron density map.

-

Refine the model to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles. The quality of the final model is assessed by parameters such as the R-factor and R-free.

-

Structural Analysis of PSMA in a Near-Native State: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of membrane proteins in a more native-like environment.

Principle: A purified protein sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to take many images of the individual protein particles from different angles. These images are then computationally combined to reconstruct a 3D model of the protein.

General Protocol:

-

Sample Preparation:

-

Purify the PSMA protein. For membrane proteins, this often involves solubilization in detergents or reconstitution into nanodiscs.

-

Apply a small volume of the sample to a cryo-EM grid.

-

Blot away excess liquid to create a thin film.

-

Plunge-freeze the grid into liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Load the frozen grid into a cryo-electron microscope.

-

Collect a large number of images (micrographs) of the vitrified protein particles using a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Select individual particle images from the micrographs.

-

Align and classify the particle images to group similar views.

-

Reconstruct a 3D map of the protein from the 2D class averages. . Model Building and Refinement:

-

Build an atomic model into the 3D density map.

-

Refine the model against the experimental map.

-

PSMA-Mediated Signaling Pathways

PSMA is not merely a passive cell-surface marker; it actively influences intracellular signaling pathways that are crucial for prostate cancer progression. A key function of PSMA is its ability to induce a switch from the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway.

The Signaling Switch:

-

Low PSMA Expression: In cells with low PSMA levels, a stable complex forms between β1 integrin, the scaffolding protein RACK1, and the type 1 insulin-like growth factor receptor (IGF-1R). This complex activates the MAPK/ERK pathway, which is associated with cell proliferation.

-

High PSMA Expression: When PSMA expression is high, it interacts with RACK1, disrupting the aforementioned complex. This disruption redirects signaling to the PI3K-AKT pathway, a key driver of cell survival, growth, and therapeutic resistance.

Visualizations

PSMA-Mediated Signaling Pathway Switch

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

General Experimental Workflow for PSMA-Ligand Interaction Analysis

Caption: Workflow for PSMA-ligand structural and functional analysis.

References

- 1. Cryo-electron Microscopy of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling PSMA: A Technical Guide to its Expression Across Tumor Landscapes

For Immediate Release

A comprehensive technical guide detailing the expression of Prostate-Specific Membrane Antigen (PSMA) across a spectrum of tumor types has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a granular look at PSMA expression levels, detailed experimental methodologies for its detection, and a visual exploration of its associated signaling pathways.

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has emerged as a significant biomarker and therapeutic target in oncology. While highly expressed in prostate cancer, its presence in a variety of other solid tumors is increasingly recognized, opening new avenues for targeted diagnostics and radioligand therapies.[1][2][3][4] This guide synthesizes current knowledge to provide a foundational resource for the scientific community.

Quantitative PSMA Expression: A Comparative Overview

The expression of PSMA varies considerably across different cancer types. The following tables summarize quantitative data from key studies, offering a comparative landscape of PSMA expression as detected by immunohistochemistry (IHC) and positron emission tomography (PET).

PSMA Expression in Prostate Cancer

| Detection Method | Quantitative Measure | Key Findings | Reference |

| Immunohistochemistry (IHC) | Immunoreactive Score (IRS) | In prostate cancer tissue sections, the median IRS was 3 (range 1-3), with a median of 80% of cells staining positive.[5] | |

| Immunohistochemistry (IHC) | Visual Score (VS) | In a cohort of high-risk prostate cancer patients, 79.5% exhibited a strong (VS 3+) PSMA expression. | |

| 68Ga-PSMA PET/CT | Maximum Standardized Uptake Value (SUVmax) | The mean SUVmax in primary prostate cancer was significantly higher than in benign prostatic tissue (14.06 ± 15.56 vs. 2.43 ± 0.63). A cutoff of 3.15 for SUVmax demonstrated high sensitivity (97%) and specificity (90%) for differentiating prostate cancer from benign tissue. |

PSMA Expression in Non-Prostatic Solid Tumors

| Tumor Type | Detection Method | Quantitative Measure | Key Findings | Reference |

| Salivary Gland Carcinoma (Adenoid Cystic & Salivary Duct) | 68Ga-PSMA PET/CT | SUVmax | In Adenoid Cystic Carcinoma, SUVmax ranged from 1.1 to 30.2. In Salivary Duct Carcinoma, SUVmax ranged from 0.3 to 25.9. | |

| Salivary Gland Tumors | Immunohistochemistry (IHC) | Percentage of Positive Cases | PSMA expression was detected in 77% of malignant and 97% of benign salivary gland tumors. | |

| Glioblastoma | Immunohistochemistry (IHC) | Percentage of Positive Cases | 100% of 32 glioblastoma vessel samples showed PSMA expression, with 91% showing moderate to intense staining. | |

| Breast Cancer | Immunohistochemistry (IHC) | Percentage of Positive Cases | PSMA expression was found in the neovasculature of 50-68% of breast cancers, with higher levels in hormone-receptor-negative and triple-negative subtypes. | |

| Urothelial Carcinoma | 18F-DCFPyL PET/CT & IHC | SUVmax & Expression Level | Low uptake in metastatic sites and low to absent PSMA expression in tumor neovasculature was observed. | |

| Gynecological Cancers (Ovarian, Endometrial, Cervical, Vulvar) | Immunohistochemistry (IHC) | Percentage of Positive Cases | Data is conflicting, with one study reporting PSMA expression in the tumor vessels of all 21 ovarian cancer samples analyzed. | |

| Melanoma & Small Cell Lung Cancer | RT-qPCR & Western Blot | Relative Expression | Low but detectable levels of PSMA mRNA and protein were found in some cell lines and xenografts. |

Experimental Protocols for PSMA Detection

Accurate and reproducible detection of PSMA is critical for both research and clinical applications. This section provides detailed methodologies for the key experimental techniques cited.

Immunohistochemistry (IHC) for PSMA Staining

This protocol is a synthesis of methodologies reported for PSMA detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Tissue Preparation:

- Fix prostate biopsies or radical prostatectomy specimens in 10% neutral buffered formalin.

- Embed the fixed tissue in paraffin.

- Cut 3-4 μm-thick sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

- Dewax sections in xylene or a xylene substitute.

- Rehydrate through a series of graded ethanol solutions to water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval. A common method involves incubating slides in a microwave oven (800 W) for 20 minutes in an ethylenediaminetetraacetic acid (EDTA) buffer (10 mmol/L; pH 8.0). Alternatively, use a commercial antigen retrieval solution like Cell Conditioning 1 for 16 minutes at 99°C in an automated stainer.

4. Staining Procedure (Automated):

- The following steps are typically performed on an automated staining instrument (e.g., Ventana/Roche Benchmark Ultra).

- Primary Antibody Incubation: Incubate with a monoclonal anti-PSMA antibody. Commonly used clones include 3E6 (Dako, 1:100 dilution, 1-hour incubation at room temperature) or EP192 (Roche, prediluted, 16-minute incubation at 36°C).

- Detection System: Utilize a polymer-based detection system such as OptiView DAB, which includes a linker and HRP multimer incubation steps.

- Chromogen: Use Diaminobenzidine (DAB) to visualize the antibody binding.

- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

5. Scoring:

- Staining Intensity: Grade the intensity of the stain on a 4-tiered scale: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).

- Percentage of Positive Cells: Determine the percentage of tumor cells showing positive staining.

- Immunoreactive Score (IRS): Calculate the IRS by multiplying the staining intensity score by the percentage of positive cells.

- Staining Pattern: Note the subcellular localization of the stain (e.g., membranous, cytoplasmic, or both).

Quantitative Real-Time PCR (qRT-PCR) for PSMA mRNA

This protocol outlines the general steps for quantifying PSMA mRNA levels in tissue or blood samples.

1. RNA Extraction:

- Extract total RNA from fresh, frozen, or FFPE tissue samples, or from peripheral blood. Use a commercial RNA extraction kit according to the manufacturer's instructions, ensuring steps are taken to minimize RNA degradation.

2. RNA Quality and Quantity Assessment:

- Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

- Assess RNA integrity using gel electrophoresis or a bioanalyzer.

3. Reverse Transcription:

- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. This reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

4. Real-Time PCR:

- Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for the PSMA gene (FOLH1), a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and PCR master mix.

- Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

- Include a melting curve analysis at the end of the run when using SYBR Green to ensure the amplification of a single, specific product.

5. Data Analysis:

- Determine the cycle threshold (Ct) value for PSMA and a reference (housekeeping) gene in each sample.

- Calculate the relative expression of PSMA mRNA using the ΔΔCt method, normalizing to the reference gene expression.

PSMA-Targeted Positron Emission Tomography (PET) Imaging

This section provides a generalized protocol for PSMA PET/CT imaging in patients with prostate cancer, based on established guidelines.

1. Patient Preparation:

- Patients should be well-hydrated.

- No specific dietary restrictions are typically required.

- For PSMA ligands with renal excretion, forced diuresis may be recommended to improve visualization of pelvic lesions.

2. Radiotracer Administration:

- Administer a sterile, pyrogen-free solution of a PSMA-targeting radiotracer intravenously. Common radiotracers include 68Ga-PSMA-11, 18F-DCFPyL, and 18F-PSMA-1007. The injected dose is typically weight-adjusted (e.g., 2 MBq/kg for 68Ga-PSMA-11).

3. Uptake Period:

- Allow for an uptake period of approximately 60 minutes (range 50-100 minutes) post-injection before imaging. During this time, the patient should rest comfortably.

4. Image Acquisition:

- Perform a whole-body PET scan from the skull base to the mid-thighs.

- A low-dose CT scan is acquired for attenuation correction and anatomical localization.

- Acquisition times per bed position typically range from 1.5 to 4 minutes.

5. Image Analysis:

- Reconstruct and review the PET, CT, and fused PET/CT images.

- Identify areas of focal radiotracer uptake that are greater than the surrounding background and correspond to anatomical locations of potential disease.

- Quantify the uptake using the Standardized Uptake Value (SUV), particularly the maximum SUV (SUVmax) within a region of interest.

PSMA-Associated Signaling Pathways

PSMA is not merely a passive cell surface marker; it actively participates in signaling pathways that drive cancer progression. Its enzymatic activity and interactions with other proteins modulate key cellular processes.

PSMA and the PI3K/AKT/mTOR Pathway

PSMA's enzymatic function, which involves the cleavage of glutamate from substrates like vitamin B9, can activate the PI3K-AKT signaling pathway. This activation is linked to cell survival and proliferation. One proposed mechanism involves PSMA-mediated glutamate production, which in turn stimulates metabotropic glutamate receptors (mGluR1), leading to the activation of the p110β isoform of PI3K. This pathway is often dysregulated in prostate cancer and is a critical driver of tumor growth.

Caption: PSMA-mediated activation of the PI3K/AKT/mTOR signaling pathway.

PSMA's Role in Angiogenesis and the NF-κB Pathway in Glioblastoma

In glioblastoma, PSMA is abundantly expressed in the endothelium of tumor vessels but not in normal brain vasculature. It plays a crucial role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Mechanistic studies have shown that PSMA interacts with Integrin β4 (ITGB4), leading to the activation of the NF-κB signaling pathway. This activation, in turn, promotes the proliferation, migration, and tube formation of endothelial cells, thereby driving tumor angiogenesis.

Caption: PSMA interaction with ITGB4 activates NF-κB signaling to promote angiogenesis.

This technical guide provides a consolidated and detailed overview of PSMA expression in various tumor types, the methodologies to detect it, and its functional role in key oncogenic pathways. As research continues to evolve, a deeper understanding of PSMA biology will undoubtedly pave the way for more precise and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? | Semantic Scholar [semanticscholar.org]

- 3. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

In Vitro Characterization of a Novel PSMA Inhibitor: A Technical Guide

Abstract: Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in prostate cancer, making it a prime target for diagnostic and therapeutic agents. The development of novel PSMA inhibitors is a critical area of research in oncology. A thorough in vitro characterization is the foundational step in the preclinical evaluation of these new chemical entities. This guide provides a comprehensive overview of the essential experimental protocols, data presentation strategies, and logical workflows required to assess the binding affinity, enzymatic inhibition, cellular uptake, and cytotoxicity of a novel PSMA inhibitor.

PSMA-Mediated Signaling Pathways

PSMA is not merely a passive cell-surface marker; it possesses enzymatic functions, including N-acetylated-α-linked acidic dipeptidase (NAALDase) and folate hydrolase activities, which release glutamate.[1] This activity can influence key oncogenic signaling pathways. Notably, PSMA expression has been shown to modulate a switch from the MAPK-ERK1/2 signaling pathway to the pro-survival PI3K-AKT pathway.[2][3][4] This is believed to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the β1 integrin and IGF-1R complex, thereby redirecting the downstream signal to activate PI3K-AKT signaling.[2] Understanding this mechanism is crucial for contextualizing the functional consequences of PSMA inhibition.

Binding Affinity Characterization

The initial and most critical step is to determine the inhibitor's binding affinity for PSMA. This is typically accomplished through a competitive binding assay using PSMA-expressing cells.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a novel, non-radiolabeled inhibitor by measuring its ability to compete with a known radioligand for binding to PSMA on intact cells.

-

Cell Culture: Culture PSMA-positive cells (e.g., LNCaP or PC3-PIP) in appropriate media until they reach near-confluence in multi-well plates (e.g., 24-well or 48-well).

-

Reagent Preparation:

-

Prepare a stock solution of the novel inhibitor and create a series of dilutions (e.g., from 10⁻¹² M to 10⁻⁶ M) in a suitable binding buffer (e.g., RPMI 1640 with 1% FBS).

-

Prepare a solution of a known PSMA-targeting radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [⁶⁸Ga]Ga-PSMA-11, or [¹²⁵I]I-BA)KuE) at a constant concentration.

-

-

Assay Execution:

-

Wash the cultured cells twice with ice-cold PBS.

-

Define three experimental groups:

-

Total Binding: Add binding buffer and the radioligand solution.

-

Non-specific Binding (NSB): Add a high concentration of a known, potent, unlabeled PSMA inhibitor (e.g., 2-PMPA) followed by the radioligand solution.

-

Competition: Add the various dilutions of the novel inhibitor followed by the radioligand solution.

-

-

Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours).

-

-

Termination and Measurement:

-

Terminate the binding by aspirating the medium and washing the cells three times with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total and competition counts.

-

Plot the percentage of specific binding against the log concentration of the novel inhibitor.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity

| Compound | Cell Line | IC50 (nM) | Ki (nM) |

| Novel Inhibitor | LNCaP | 3.97 | 2.15 |

| Reference (PSMA-617) | LNCaP | 5.21 | 2.83 |

| Novel Inhibitor | PC3-PIP | 8.84 | 4.79 |

| Reference (PSMA-617) | PC3-PIP | 10.5 | 5.70 |

Enzyme Inhibition Profile

To assess the functional impact on PSMA's enzymatic activity, an inhibition assay is performed. This typically involves monitoring the cleavage of a specific substrate.

Experimental Protocol: Enzyme Inhibition Assay

This protocol uses an HPLC-based or fluorescence-based method to measure the inhibitor's potency against the NAALDase or folate hydrolase activity of PSMA.

-

Enzyme Source: Use recombinant human PSMA or membrane fractions from PSMA-expressing cell lysates (e.g., LNCaP).

-

Reagent Preparation:

-

Prepare serial dilutions of the novel inhibitor in an appropriate assay buffer (e.g., Tris buffer).

-

Prepare a solution of a PSMA substrate, such as N-acetyl-L-aspartyl-L-glutamate (NAAG) for NAALDase activity or a fluorescent substrate like fluorescein-γ-Glu-Glu.

-

-

Assay Execution:

-

In a microplate, add the PSMA enzyme source to wells containing either buffer (control) or the various dilutions of the novel inhibitor.

-

Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate at 37°C for a defined time (e.g., 30-60 minutes).

-

-

Measurement:

-

HPLC-based: Stop the reaction (e.g., with acid). Analyze the mixture by HPLC to quantify the product (e.g., glutamate) formed.

-

Fluorescence-based: Continuously monitor the increase in fluorescence using a plate reader as the substrate is cleaved.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the log concentration of the inhibitor.

-

Determine the IC50 value using non-linear regression.

-

Data Presentation: Enzyme Inhibition

| Compound | Enzyme Source | Substrate | IC50 (nM) |

| Novel Inhibitor | Recombinant human PSMA | Fluorescein-γ-Glu-Glu | 0.40 |

| Reference (PSMA-617) | Recombinant human PSMA | Fluorescein-γ-Glu-Glu | 0.45 |

Cellular Uptake and Internalization

For therapeutic applications, especially with radioligands or antibody-drug conjugates, the extent to which the inhibitor is internalized into the target cell is a key parameter for efficacy.

Experimental Protocol: Cell-Based Uptake and Internalization Assay

This assay quantifies the amount of radiolabeled inhibitor that binds to the cell surface versus the amount that is internalized.

-

Cell Culture: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in multi-well plates and culture for 48 hours.

-

Assay Execution:

-

Wash cells with medium.

-

Add the radiolabeled novel inhibitor to the cells and incubate at 37°C for various time points (e.g., 30, 60, 90, 120 minutes). To determine specificity, a blocking experiment is run in parallel by co-incubating with a high concentration of an unlabeled PSMA inhibitor.

-

-

Fractionation:

-

At each time point, place plates on ice to stop internalization.

-

Surface-Bound Fraction: Collect the supernatant. Wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) for 5-10 minutes on ice to strip surface-bound radioligand. Collect this acidic wash.

-

Internalized Fraction: Lyse the remaining cells with a lysis buffer (e.g., 1M NaOH). Collect the lysate.

-

-

Measurement: Measure the radioactivity in the surface-bound fraction (acid wash) and the internalized fraction (lysate) using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of the total added activity for both the surface-bound and internalized fractions.

-

Express results as a percentage of total cell-associated activity (% Internalized = [Internalized Counts / (Internalized + Surface Counts)] x 100).

-

Data Presentation: Cellular Uptake and Internalization (at 60 min)

| Compound | Cell Line | Total Uptake (% Added Activity / 10⁶ cells) | Internalized Fraction (%) |

| Novel Inhibitor | LNCaP (PSMA+) | 4.25 | 15.5 |

| Novel Inhibitor | PC-3 (PSMA-) | 0.21 | N/A |

| Reference ([⁶⁸Ga]Ga-PSMA-11) | LNCaP (PSMA+) | 3.50 | 12.0 |

In Vitro Cytotoxicity Assessment

If the inhibitor is part of a therapeutic construct (e.g., conjugated to a cytotoxic drug), its ability to selectively kill PSMA-expressing cells must be quantified.

Experimental Protocol: Cytotoxicity Assay

This protocol measures cell viability after treatment with a PSMA-targeted therapeutic to determine its half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

-

Cell Culture: Seed PSMA-positive (e.g., PC3-PIP) and PSMA-negative (e.g., PC3-flu) cells in 96-well plates and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of the novel PSMA-targeted therapeutic agent.

-

Treat the cells with the dilutions and incubate for a period that allows for the drug's mechanism of action (e.g., 72-96 hours).

-

-

Viability Measurement:

-

Use a standard cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay (e.g., CellTiter-Glo®).

-

Follow the manufacturer's protocol to develop and read the signal (absorbance or luminescence) using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells (100% viability).

-

Plot the percentage of cell viability against the log concentration of the therapeutic agent.

-

Determine the IC50 value using non-linear regression.

-

Data Presentation: Cytotoxicity

| Compound | Cell Line | IC50 (nM) |

| Novel PSMA-Drug Conjugate | PC3-PIP (PSMA+) | 3.90 |

| Novel PSMA-Drug Conjugate | PC3-flu (PSMA-) | 151.1 |

| Unconjugated Drug | PC3-PIP (PSMA+) | 98.7 |

| Unconjugated Drug | PC3-flu (PSMA-) | 105.2 |

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 4. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of PSMA-Targeted Radiopharmaceuticals: A Technical Guide

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This has led to the rapid development of PSMA-targeted radiopharmaceuticals, which selectively deliver diagnostic or therapeutic radionuclides to tumor sites. A thorough preclinical evaluation is paramount to ensure the safety and efficacy of these agents before they can be translated into clinical practice. This technical guide provides an in-depth overview of the core preclinical methodologies, presents comparative quantitative data for several key radiopharmaceuticals, and visualizes essential biological and experimental workflows.

PSMA Signaling and Therapeutic Rationale

PSMA, a transmembrane glutamate carboxypeptidase, is involved in several cellular processes that contribute to prostate cancer progression. Its enzymatic activity is linked to the activation of the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation[1]. Furthermore, PSMA expression can influence the tumor microenvironment and is associated with a shift from the MAPK to the PI3K-AKT signaling pathway, promoting cancer progression[2][3][4][5]. Targeting PSMA with radiopharmaceuticals not only allows for precise imaging of cancerous lesions but also offers a mechanism to deliver cytotoxic radiation directly to the tumor cells, thereby inhibiting their growth and survival signals.

PSMA Signaling Pathway

Caption: PSMA-mediated signaling pathways in prostate cancer.

In Vitro Evaluation

The initial preclinical assessment of PSMA-targeted radiopharmaceuticals involves a series of in vitro experiments to determine their binding characteristics and cellular interactions.

Binding affinity is a critical parameter that indicates the strength of the interaction between the radiopharmaceutical and the PSMA target. It is typically determined through competitive binding assays.

Experimental Protocol: Competitive Binding Assay

-

Cell Culture: PSMA-positive prostate cancer cell lines (e.g., LNCaP, PC-3 PIP) and a PSMA-negative control cell line (e.g., PC-3 flu) are cultured under standard conditions.

-

Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.

-

Competition: Cells are incubated with a constant concentration of a known radiolabeled PSMA ligand (e.g., [125I]IBA)KuE) and increasing concentrations of the unlabeled test compound.

-

Incubation: The incubation is carried out at 4°C to minimize internalization.

-

Washing: After incubation, unbound ligand is removed by washing the cells with a cold buffer.

-

Cell Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

The extent and rate of internalization of the radiopharmaceutical into the cancer cell upon binding to PSMA are important for therapeutic agents, as it can lead to prolonged retention of the radionuclide within the tumor cell, thereby increasing the radiation dose delivered.

Experimental Protocol: Internalization Assay

-

Cell Culture: PSMA-positive cells (e.g., LNCaP, 22Rv1) are cultured as described above.

-

Radiolabeling: The PSMA-targeted ligand is radiolabeled with a suitable radionuclide (e.g., 177Lu, 68Ga).

-

Incubation: Cells are incubated with the radiolabeled compound at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Surface-Bound vs. Internalized Fraction: At each time point, the incubation is stopped by placing the plates on ice. The supernatant containing the unbound radiopharmaceutical is collected. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioactivity. The cells are washed, and the acid wash supernatant (surface-bound fraction) is collected. Finally, the cells are lysed (e.g., with NaOH) to release the internalized radioactivity.

-

Measurement: The radioactivity in the initial supernatant, the acid wash, and the cell lysate is measured.

-

Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).

Table 1: In Vitro Data for Selected PSMA-Targeted Radiopharmaceuticals

| Radiopharmaceutical | Cell Line | IC50/Ki (nM) | Internalization (% at 2h) | Reference |

| [99mTc]Tc-BQ0413 | PC3-pip | 33 ± 15 pM (Affinity) | Not Reported | |

| 203/212Pb-Ligands (L1-L5) | Not specified | 0.10 - 17 | Not Reported | |

| 177Lu-Albumin Binders (Alb-L1-L6) | Not specified | ≤10 | 32 - 47 | |

| [68Ga]Ga-PSMA-DIM | LNCaP | Not Reported | 80.08 ± 5.43 | |

| [68Ga]Ga-PSMA-DIM | 22Rv1 | Not Reported | 66.14 ± 2.60 | |

| [177Lu]Lu-rhPSMA Ligands | LNCaP | 2.8 ± 0.5 to 3.6 ± 0.6 | High | |

| [177Lu]Lu-PSMA-TB-01 | PC-3 PIP | 23 ± 1 (KD) | 19 ± 2 |

In Vivo Evaluation

Following promising in vitro results, preclinical evaluation proceeds to in vivo studies using animal models to assess the pharmacokinetics, biodistribution, imaging characteristics, and therapeutic efficacy of the radiopharmaceutical.

Experimental Workflow for Preclinical In Vivo Evaluation

Caption: General workflow for preclinical in vivo evaluation.

Biodistribution studies are essential to determine the uptake and clearance of the radiopharmaceutical in various organs and tissues, including the tumor.

Experimental Protocol: Biodistribution Study

-

Animal Model: Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous LNCaP or 22Rv1 xenografts) are used.

-

Radiopharmaceutical Administration: A known amount of the radiolabeled compound is administered to the animals, typically via intravenous injection.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Organ Harvesting: Tumors, blood, and major organs (e.g., kidneys, liver, spleen, muscle) are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-kidney) are also determined.

Table 2: In Vivo Biodistribution Data for Selected PSMA-Targeted Radiopharmaceuticals (%ID/g at 1 hour post-injection in tumor-bearing mice)

| Radiopharmaceutical | Tumor | Kidney | Liver | Spleen | Muscle | Reference |

| 68Ga-NOTA-GC-PSMA | 2.28 ± 0.27 (at 60 min) | 10.38 ± 2.90 (at 60 min) | Not Reported | Not Reported | Not Reported | |

| [18F]PSMA-1007 | ~2.8 (at 112 min) | High | Not Reported | Not Reported | Not Reported | |

| [99mTc]Tc-BQ0413 | 38 ± 6 (at 3h, 40 pmol) | Not Reported | Not Reported | Not Reported | Not Reported | |

| 177Lu-PSMA-NARI-56 | 40.56 ± 10.01 (at 24h) | Not Reported | Not Reported | Not Reported | Not Reported | |

| [68Ga]Ga-PSMA-DIM | 4.19 ± 0.65 (at 45 min, LNCaP) | Not Reported | Not Reported | Not Reported | Not Reported |

In vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (CT), are used to visualize the distribution of the radiopharmaceutical in real-time.

Experimental Protocol: PET/SPECT Imaging

-

Animal Model and Administration: As described for biodistribution studies.

-

Imaging: At selected time points post-injection, the animals are anesthetized and placed in the scanner. Dynamic or static images are acquired over a specified duration.

-

Image Analysis: Regions of interest (ROIs) are drawn over the tumor and various organs on the reconstructed images. The radioactivity concentration in each ROI is quantified to generate time-activity curves.

For therapeutic radiopharmaceuticals, studies are conducted to evaluate their ability to inhibit tumor growth and improve survival.

Experimental Protocol: Therapeutic Efficacy Study

-

Animal Model: Tumor-bearing mice are randomized into treatment and control groups.

-

Treatment: The treatment group receives a therapeutic dose of the radiopharmaceutical. The control group may receive a vehicle or a non-targeting radiopharmaceutical.

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight and general health are also monitored.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or it may be continued to assess survival.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Kaplan-Meier survival curves are generated to compare survival rates.

Table 3: Therapeutic Efficacy of Selected PSMA-Targeted Radiopharmaceuticals

| Radiopharmaceutical | Animal Model | Key Findings | Reference |

| 177Lu-DOTA-PSMA | 22Rv1 xenografts | Significant tumor growth inhibition compared to control. | |

| 212Pb-L2 | PSMA+ PC3 PIP xenografts | Dose-dependent inhibition of tumor growth and increased survival in a micrometastatic model. | |

| 177Lu-PSMA-NARI-56 | LNCaP xenografts | Superior tumor inhibition (98%) compared to 177Lu-PSMA-617 (58%) at 58 days post-injection. | |

| [177Lu]Lu-PSMA I&T | 22Rv1 xenografts | Statistically significant dose-dependent inhibition of xenograft growth. |

Logical Relationships in Preclinical Evaluation

The different stages of preclinical evaluation are interconnected, with the results of earlier stages informing the design and progression of later stages.

Logical Flow of Preclinical Radiopharmaceutical Evaluation

Caption: Logical progression of preclinical evaluation stages.

The preclinical evaluation of PSMA-targeted radiopharmaceuticals is a multi-faceted process that requires a systematic approach, encompassing in vitro characterization, in vivo assessment of pharmacokinetics and efficacy, and small animal imaging. The data and protocols presented in this guide highlight the key parameters and methodologies that are essential for the successful development of novel and effective agents for the management of prostate cancer. A thorough and rigorous preclinical evaluation is crucial for identifying the most promising candidates for clinical translation and ultimately improving patient outcomes.

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 4. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Internalization of PSMA Ligands: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in the landscape of cancer diagnostics and therapeutics, particularly for prostate cancer. Its robust expression on the surface of malignant cells and subsequent internalization upon ligand binding make it an ideal candidate for targeted drug delivery. This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the internalization of PSMA ligands, offering detailed experimental protocols and quantitative data to inform and guide research and development in this burgeoning field.

The Core Mechanism: Clathrin-Mediated Endocytosis

The primary pathway for the internalization of PSMA and its bound ligands is clathrin-mediated endocytosis (CME).[1][2][3] This intricate cellular process ensures the efficient uptake of receptor-ligand complexes from the cell surface into the intracellular environment. The journey begins with the high-affinity binding of a PSMA ligand to the extracellular domain of the PSMA protein, a type II transmembrane glycoprotein.[1][4] This binding event triggers a cascade of molecular interactions leading to the formation of clathrin-coated pits at the plasma membrane.

The intracellular N-terminal domain of PSMA plays a crucial role in this process, interacting directly with components of the endocytic machinery. Specifically, this domain binds to the N-terminal globular domain of the clathrin heavy chain and the ear domain of α-adaptin, a subunit of the adaptor protein complex-2 (AP-2). The AP-2 complex acts as a bridge, linking the PSMA receptor to the assembling clathrin lattice. This intricate network of protein-protein interactions drives the invagination of the cell membrane, ultimately pinching off to form a clathrin-coated vesicle containing the PSMA-ligand complex.

While CME is the predominant pathway, some studies suggest the involvement of other endocytic mechanisms, such as macropinocytosis and clathrin- and caveolae-independent pathways, particularly for larger antibody-polymer conjugates.

Signaling Pathways and Intracellular Trafficking

Upon internalization, the clathrin coat is shed, and the vesicle, now an early endosome, begins its journey through the endo-lysosomal pathway. The fate of the internalized PSMA-ligand complex is critical for the efficacy of targeted therapies. The acidic environment of the endosome can facilitate the dissociation of the ligand from the receptor. Subsequently, the receptor can be recycled back to the cell surface, while the ligand and its therapeutic payload are trafficked to late endosomes and lysosomes for degradation. This intracellular retention of the therapeutic agent is a key advantage of targeting PSMA.

Interestingly, PSMA signaling has been shown to influence key oncogenic pathways. Increased PSMA expression can shift signaling from the MAPK/ERK pathway towards the pro-survival PI3K/AKT pathway, promoting tumor progression. This highlights the dual role of PSMA as both a therapeutic target and a modulator of cancer cell biology.

Quantitative Insights into PSMA Ligand Internalization

The efficiency of internalization is a critical parameter for the development of PSMA-targeted radiopharmaceuticals and other drug conjugates. This process is often quantified by in vitro cell-based assays. The following tables summarize key quantitative data from the literature.

| Ligand | Cell Line | Parameter | Value | Reference |

| [68Ga]Ga-PSMA-11 | LNCaP C4-2 | Ligand-induced internalization rate | (3.6 ± 0.1) %/min | |

| 212Pb-NG001 | C4-2 | Internalized fraction of specific bound radioligand at 3, 6, and 15 nM | 48 ± 7% | |

| 212Pb-NG001 | PC-3 PIP | Internalized fraction of specific bound radioligand at 3, 6, and 15 nM | 10 ± 3% | |

| [68Ga]Ga-PSMA-11 | LNCaP | Percentage of bound material internalized (30 min) | 19.22 ± 2.73% | |

| [68Ga]Ga-PSMA-11 | LNCaP | Percentage of bound material internalized (60 min) | 16.85 ± 1.34% |

| Ligand | Cell Line | Parameter | Value (nM) | Reference |

| [68Ga]Ga-PSMA-Q | PSMA(+) PC3 PIP | Ki | 8.11 ± 0.49 | |

| PSMA-617 | LNCaP | IC50 | - | |

| [177Lu]Lu-PSMA-617 | LNCaP | IC50 | - |

Experimental Protocols for Studying PSMA Ligand Internalization

Accurate and reproducible methods for quantifying PSMA ligand internalization are essential for preclinical drug development. Below are detailed protocols for common in vitro assays.

In Vitro Binding and Internalization Assay

This assay is designed to quantify the amount of radiolabeled ligand that binds to the cell surface versus the amount that is internalized by the cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP, C4-2)

-

Cell culture medium (e.g., RPMI with 10% FBS)

-

Multi-well cell culture plates (e.g., 24-well)

-

Radiolabeled PSMA ligand

-

Non-radiolabeled PSMA ligand for blocking (e.g., 2-PMPA)

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5)

-

Cell lysis buffer (e.g., 1 M NaOH)

-

Gamma counter

Protocol:

-

Cell Seeding: Plate PSMA-positive cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 24-48 hours).

-

Ligand Incubation:

-

Prepare solutions of the radiolabeled ligand in cell culture medium.

-

For determining non-specific binding, prepare a parallel set of solutions containing a high concentration of a non-radiolabeled competitor ligand.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the ligand solutions to the wells and incubate at 37°C for various time points (e.g., 30, 60, 120 minutes) to allow for internalization. To measure surface binding only, perform a parallel incubation at 4°C.

-

-

Stopping Internalization: At each time point, stop the internalization process by placing the plates on ice and washing the cells three times with ice-cold PBS.

-

Differentiating Surface-Bound vs. Internalized Ligand:

-

Surface-Bound Fraction: To collect the surface-bound ligand, add a cold acid wash buffer to the cells and incubate on ice for 5-10 minutes. Collect the supernatant, which contains the dissociated surface-bound ligand.

-

Internalized Fraction: After the acid wash, lyse the cells with a cell lysis buffer. The lysate contains the internalized ligand.

-

-

Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of the total added radioactivity that is surface-bound and internalized.

-

Correct for non-specific binding by subtracting the values obtained from the wells containing the competitor ligand.

-

Competitive Binding Assay (IC50 Determination)

This assay is used to determine the binding affinity of a new, non-radiolabeled ligand by measuring its ability to compete with a known radiolabeled ligand for binding to PSMA.

Protocol:

-

Cell Seeding: Plate PSMA-positive cells as described in the internalization assay.

-

Preparation of Ligands:

-

Prepare serial dilutions of the non-radiolabeled competitor ligand.

-

Prepare a solution of a known radiolabeled PSMA ligand at a constant concentration.

-

-

Competition Reaction:

-

Wash the cells with binding buffer.

-

Add the various concentrations of the competitor ligand to the wells, followed by the addition of the radiolabeled ligand.

-

Include control wells with only the radiolabeled ligand (total binding) and wells with a high concentration of the non-radiolabeled ligand to determine non-specific binding.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Washing and Lysis: Wash the cells with cold PBS to remove unbound ligand, then lyse the cells.

-

Quantification and Analysis: Measure the radioactivity in the cell lysates and plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC50 value.

Conclusion

The internalization of PSMA ligands is a cornerstone of their therapeutic and diagnostic utility. A thorough understanding of the underlying molecular mechanisms, particularly the dominant role of clathrin-mediated endocytosis, is paramount for the rational design of novel PSMA-targeted agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers, enabling the robust evaluation and optimization of new therapeutic candidates. As the field of PSMA-targeted theranostics continues to evolve, a continued focus on the intricacies of ligand internalization will undoubtedly pave the way for more effective and personalized cancer treatments.

References

The Emergence of Prostate-Specific Membrane Antigen (PSMA) as a Key Biomarker in Renal Cell Carcinoma: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals in the oncology space now have access to a comprehensive technical guide on the burgeoning role of Prostate-Specific Membrane Antigen (PSMA) as a critical biomarker in renal cell carcinoma (RCC). This whitepaper delves into the molecular underpinnings, diagnostic utility, and therapeutic potential of PSMA in RCC, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Renal cell carcinoma, the most prevalent form of kidney cancer in adults, presents significant diagnostic and therapeutic challenges, particularly in its metastatic stage.[1][2] The exploration of novel biomarkers is paramount for improving patient outcomes. While traditionally associated with prostate cancer, PSMA has garnered considerable attention in RCC due to its expression in the neovasculature of these tumors.[3][4][5] This guide synthesizes the current landscape of PSMA in RCC, providing an in-depth resource for the scientific community.

Quantitative Analysis of PSMA Expression and Imaging in RCC

The expression of PSMA in RCC is predominantly localized to the endothelial cells of tumor-associated neovasculature, rather than the tumor cells themselves. This expression varies across different histological subtypes of RCC, with the highest levels observed in clear cell RCC (ccRCC), the most common and aggressive subtype.

Table 1: PSMA Expression in Renal Cell Carcinoma Subtypes

| Histological Subtype | PSMA Expression (Positive Staining) | Location of Expression | Key Findings | References |

| Clear Cell RCC (ccRCC) | High (76.2% - 100%) | Tumor-associated neovasculature | Strong and diffuse staining pattern. Correlates with higher tumor grade. | |

| Papillary RCC (pRCC) | Low to negligible (0% - 8%) | Tumor-associated neovasculature | Significantly lower expression compared to ccRCC. | |

| Chromophobe RCC (cpRCC) | Moderate (31.2% - 50%) | Tumor-associated neovasculature | Staining intensity is intermediate between ccRCC and pRCC. | |

| Translocation RCC (tRCC) | Moderate to High (71%) | Tumor-associated neovasculature | Demonstrates significant PSMA expression, suggesting diagnostic potential. |

The differential expression of PSMA has significant implications for its use in molecular imaging, particularly with the advent of PSMA-targeted positron emission tomography (PET). PSMA PET/CT has demonstrated considerable promise in the diagnosis, staging, and restaging of RCC, often outperforming conventional imaging modalities.

Table 2: Diagnostic Performance of PSMA-Targeted PET/CT in Renal Cell Carcinoma

| Application | Radiotracer | Pooled Detection Rate / Sensitivity | Specificity | Key Findings | References |

| Primary Staging | 68Ga-based tracers | 74% | High | Useful for initial assessment, particularly in ccRCC. | |

| 18F-DCFPyL | 92% | High | Higher detection rate compared to 68Ga-based tracers. | ||

| Restaging/Recurrence | 68Ga-based tracers | 87% | High | Effective in identifying metastatic or recurrent disease. | |

| 18F-DCFPyL | Not specified in pooled data | High | Demonstrates high efficacy in detecting recurrent lesions. | ||

| Detection of Metastatic Disease | Various PSMA tracers | 92% | 96.9% | High sensitivity and specificity for detecting metastases. | |

| Detection of ccRCC | Various PSMA tracers | 94.7% | Not specified in pooled data | Particularly high sensitivity for the clear cell subtype. | |

| Detection of non-ccRCC | Various PSMA tracers | 75% | Not specified in pooled data | Lower sensitivity compared to ccRCC. |

Prognostic Value of PSMA in RCC

Emerging evidence suggests that the level of PSMA expression holds prognostic significance in RCC. Higher PSMA expression, as detected by both immunohistochemistry and PET/CT imaging, is associated with more aggressive tumor features and poorer patient outcomes. A positive PSMA-PET/CT scan has been correlated with a significantly shorter median survival in patients with RCC. Specifically, a maximum standardized uptake value (SUVmax) of ≥ 7.4 on PSMA-PET/CT has been identified as a discriminator for patients with a poor prognosis.

Experimental Protocols

A standardized approach to the assessment of PSMA expression is crucial for consistent and comparable results across studies. Below are detailed methodologies for the key experimental techniques cited.

Immunohistochemistry (IHC) for PSMA Detection in RCC Tissue

This protocol outlines the semi-quantitative analysis of PSMA expression in formalin-fixed, paraffin-embedded (FFPE) RCC tissue.

-

Tissue Preparation :

-

Select representative FFPE tissue blocks of RCC, ensuring both tumor and adjacent normal kidney tissue are present.

-

Cut 4-µm thick sections and mount them on positively charged slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

-

Antigen Retrieval :

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Immunostaining :

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Wash with phosphate-buffered saline (PBS).

-

Incubate with a primary antibody against PSMA (e.g., monoclonal antibody clone 3E6) at an optimized dilution for 60 minutes at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Apply a secondary antibody (e.g., HRP-conjugated anti-mouse) and incubate for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Develop the signal using a suitable chromogen such as diaminobenzidine (DAB) and monitor under a microscope.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Scoring and Interpretation :

-

PSMA expression is primarily evaluated in the tumor-associated neovasculature.

-

Staining Intensity : Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

-

Percentage of Positive Vessels : The proportion of PSMA-positive vessels is assessed.

-

A combined score can be generated by multiplying the intensity and percentage scores.

-

68Ga-PSMA-11 PET/CT Imaging Protocol

This protocol provides a standardized procedure for performing 68Ga-PSMA-11 PET/CT scans in patients with RCC.

-

Patient Preparation :

-

No specific dietary preparation is required.

-

Patients should be well-hydrated.

-

A recent serum creatinine level should be available.

-

Obtain informed consent.

-

-

Radiotracer Administration :

-

Administer an intravenous injection of 68Ga-PSMA-11 at a dose of 1.8-2.2 MBq/kg of body weight.

-

Flush with saline.

-

-

Image Acquisition :

-

Imaging is typically performed 40-60 minutes after radiotracer injection.

-

Acquire a low-dose CT scan from the vertex of the skull to the mid-thigh for attenuation correction and anatomical localization.

-

Immediately following the CT scan, perform a PET scan over the same axial field of view.

-

Acquisition time is typically 2-4 minutes per bed position.

-

-

Image Reconstruction and Analysis :

-

Reconstruct PET images using an iterative algorithm (e.g., OSEM).

-

Correct for attenuation, scatter, and randoms.

-

Analyze fused PET/CT images.

-

Quantitative analysis involves measuring the Standardized Uptake Value (SUV) in areas of abnormal uptake. The maximum SUV (SUVmax) is commonly reported.

-

References

- 1. 18F-DCFPyL PET/CT guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of Prostate-specific Membrane Antigen (PSMA) in Papillary Renal Cell Carcinoma - Overview and Report on a Large Multicenter Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vesicles Secreted by Renal Cell Carcinoma Cells Cause Vascular Endothelial Cells to Express PSMA and Drive Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for PSMA Immunohistochemistry on Paraffin-Embedded Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it a critical biomarker for diagnostics and a target for therapeutic development.[1] Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissues is a cornerstone technique for visualizing PSMA expression within the tumor microenvironment. This document provides a detailed protocol for performing PSMA IHC, guidance on interpreting the results, and a summary of key quantitative parameters.

Experimental Protocols

This protocol outlines the key steps for performing PSMA immunohistochemistry on FFPE tissue sections.

I. Specimen Preparation

-

Fixation: Tissues should be fixed in 10% neutral buffered formalin.[2][3][4]

-

Embedding: Following fixation, tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

-

Sectioning: Cut 3-5 µm thick sections from the FFPE tissue blocks using a microtome.[4]

-

Mounting: Float the sections in a water bath and mount them on positively charged slides.

-

Drying: Dry the slides overnight at a low temperature or for a shorter duration in a slide warmer.

II. Deparaffinization and Rehydration

-

Place slides in a slide rack.

-

Immerse in xylene (or a xylene substitute) for 2-3 changes, 5 minutes each.

-

Immerse in 100% ethanol for 2 changes, 3 minutes each.

-

Immerse in 95% ethanol for 2 changes, 3 minutes each.

-

Immerse in 70% ethanol for 2 changes, 3 minutes each.

-

Rinse gently with distilled water.

III. Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is the most common method for unmasking the PSMA epitope.

-

Immerse slides in a staining dish containing an antigen retrieval buffer (e.g., Tris-EDTA pH 9.0 or Citrate Buffer pH 6.0).

-

Heat the solution using a pressure cooker, microwave, or water bath. A specific protocol involves using a solution like Cell Conditioning 1 and heating for 16 minutes at 99°C.

-

Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.

-

Rinse slides with a wash buffer (e.g., PBS or TBS).

IV. Staining Procedure

-

Peroxidase Block: Incubate sections with a hydrogen peroxide blocking solution for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse: Rinse slides with wash buffer.

-

Protein Block: Apply a protein blocking solution (e.g., normal goat serum) and incubate for 10-20 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Drain the blocking serum and apply the primary anti-PSMA antibody. Several clones are available, such as EP192 or 3E6. Incubate according to the manufacturer's instructions. A typical incubation is for 16 minutes at 36°C or for 1 hour at room temperature.

-

Rinse: Rinse slides with wash buffer.

-

Secondary Antibody/Detection System: Apply a biotin-free or biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Many commercial DAB detection kits are available that streamline this process.

-

Rinse: Rinse slides with wash buffer.

-

Chromogen Application: Apply the DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for a controlled period (typically 5-10 minutes) until a brown precipitate is visible at the site of PSMA expression.

-

Rinse: Rinse slides with distilled water to stop the reaction.

V. Counterstaining, Dehydration, and Mounting

-